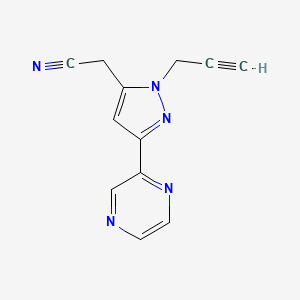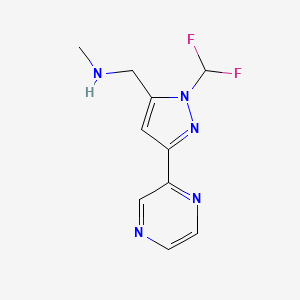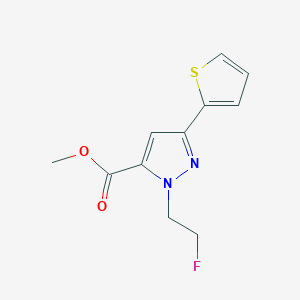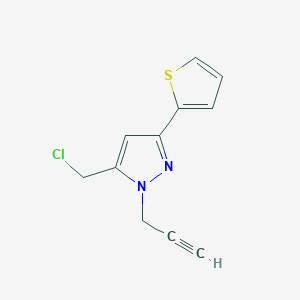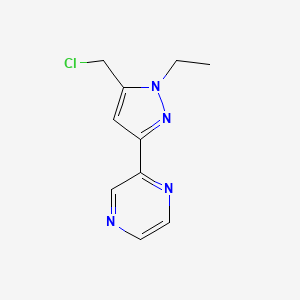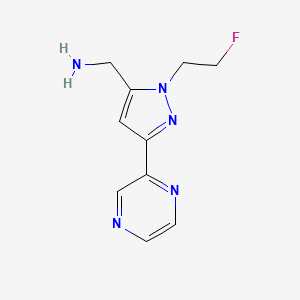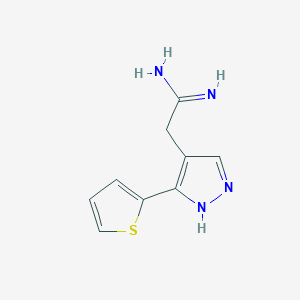
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 2-aminothiophene-3-carbonitrile . For instance, a novel heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Molecular Structure Analysis
The molecular structure of “2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide” was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .
Applications De Recherche Scientifique
Antidepressant Activity
- Compounds related to 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide have shown potential in antidepressant applications. A study by Mathew, Suresh, and Anbazhagan (2014) synthesized derivatives of this compound and evaluated their antidepressant and neurotoxicity screening, finding significant reduction in immobility time in tests, indicating potential antidepressant activity (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
- A 2020 study by Hamed et al. explored the antimicrobial activity of heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, synthesized and reacted with chitosan to form Schiff bases. These showed varying levels of antimicrobial activity against different bacterial and fungal strains (Hamed et al., 2020).
Anti-Inflammatory and Analgesic Activities
- Abdel-Wahab et al. (2012) investigated the anti-inflammatory and analgesic activities of new thiazole and pyrazoline heterocycles having a 2-thienylpyrazole moiety. The compounds exhibited significant analgesic and anti-inflammatory activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Antioxidant and Anti-Inflammatory Properties
- Shehab, Abdellattif, and Mouneir (2018) synthesized novel pyrimidine-2-thiol, pyrazole, and pyran derivatives starting from a compound containing thiophene moiety. These compounds demonstrated potent anti-inflammatory and antioxidant activities (Shehab, Abdellattif, & Mouneir, 2018).
Enzyme Inhibitory Activity
- Cetin, Türkan, Bursal, and Murahari (2021) designed and evaluated 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against various enzymes, finding significant interactions at enzyme active sites (Cetin, Türkan, Bursal, & Murahari, 2021).
Antitumor Activity
- Shams, Mohareb, Helal, and Mahmoud (2010) explored the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, revealing high inhibitory effects in vitro against various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).
Mécanisme D'action
Target of Action
Thiophene-based analogs, which include this compound, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives, which include this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
It is known that thiophene derivatives, which include this compound, have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science as corrosion inhibitors
Pharmacokinetics
It is known that thiophene derivatives, which include this compound, are essential heterocyclic compounds and show a variety of properties and applications .
Result of Action
It is known that thiophene derivatives, which include this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It is known that thiophene derivatives, which include this compound, are utilized in industrial chemistry and material science as corrosion inhibitors , suggesting that they may be stable in various environments.
Propriétés
IUPAC Name |
2-(5-thiophen-2-yl-1H-pyrazol-4-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-8(11)4-6-5-12-13-9(6)7-2-1-3-14-7/h1-3,5H,4H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZYVFDIJUAICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






